Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
Description
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 1628833-38-4) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms in a 3.5-membered ring system. This molecule is characterized by a methyl ester group at the 7-position and a hydrochloride salt, enhancing its stability and solubility for synthetic applications. It is widely used in medicinal chemistry as a building block for drug discovery due to its rigid three-dimensional scaffold, which improves target binding selectivity .
Properties
IUPAC Name |
methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-13-8(12)11-4-2-9(3-5-11)6-10-7-9;/h10H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLZWIZWNPGCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2(CC1)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves the use of 2,7-diazaspiro[3.5]nonane as a starting material. The synthetic route includes a series of reactions such as substitution and esterification . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger batches. This involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent. Its applications in medicinal chemistry include:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
- Anticancer Potential : Research indicates that it may inhibit cancer cell growth by interacting with specific molecular targets involved in cell proliferation pathways.
Biochemical Research
The compound's ability to interact with various biomolecules allows it to play a significant role in biochemical assays:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, such as those involved in drug metabolism (e.g., cytochrome P450 enzymes). This property is crucial for understanding drug interactions and metabolism .
- Receptor Binding : this compound can act as a ligand for sigma receptors, which are implicated in neuroprotection and pain modulation. Its binding affinity may lead to therapeutic benefits in neurological disorders .
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.
Evaluation of Anticancer Activity
In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. This finding supports further investigation into its use as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
tert-Butyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate Hydrochloride
- CAS : 1023301-84-9
- Structure : Replaces the methyl ester with a tert-butyl ester.
- Properties :
- Higher molecular weight (C12H22N2O2·HCl vs. C9H14N2O2·HCl for the methyl variant).
- Increased steric hindrance due to the bulky tert-butyl group, reducing reactivity in nucleophilic substitutions but improving stability against hydrolysis .
- Purity: ≥97% (commercially available in 1g–10g quantities) .
- Applications: Used as a protected intermediate in peptide synthesis and organocatalysis .
2-Methyl-2,7-Diazaspiro[3.5]nonane Dihydrochloride
- CAS : 1610028-42-6
- Structure : Introduces a methyl group on the 2-position nitrogen, forming a dihydrochloride salt.
- Properties: Enhanced water solubility due to the dihydrochloride form. Altered basicity (pKa) compared to the mono-hydrochloride parent compound, affecting binding interactions in biological systems .
- Applications : Explored in CNS drug development for dopamine transporter inhibition .
2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride
- CAS : 1818847-63-0
- Structure : Replaces the ester with a ketone at the 1-position.
- Properties :
- Applications : Utilized in kinase inhibitor design .
Comparative Analysis Table
Biological Activity
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
- Molecular Formula : C9H17ClN2O2
- Molecular Weight : 220.7 g/mol
- CAS Number : 1628833-38-4
The compound features a spirocyclic structure that includes two nitrogen atoms, contributing to its interaction with various biological targets.
This compound has been shown to interact with specific molecular targets, including:
- Sigma Receptors : The compound acts as a ligand for sigma receptors, particularly sigma-1 receptors, which are implicated in neuroprotection and neuroinflammation. This interaction suggests potential applications in treating neurological disorders.
- Enzyme Inhibition : It may function as an inhibitor or activator of certain enzymes, influencing biochemical pathways within cells. For instance, it has been studied as a potential covalent inhibitor against KRAS G12C mutations, which are common in various cancers .
Antitumor Activity
Recent studies have highlighted the antitumor effects of methyl 2,7-diazaspiro[3.5]nonane derivatives. For example:
- Study on KRAS G12C Inhibition : A series of derivatives based on this compound were identified as potent inhibitors against KRAS G12C mutations. These compounds showed significant antitumor activity in xenograft models, indicating their potential for cancer therapy .
Neuroprotective Effects
The interaction with sigma receptors suggests that this compound could play a role in neuroprotection:
- Neuroinflammation Modulation : By modulating sigma receptor activity, this compound may help mitigate neuroinflammatory processes associated with neurodegenerative diseases.
Summary of Biological Activities
Case Studies
-
KRAS G12C Inhibition Study
- Researchers developed derivatives from this compound that effectively bind to mutated KRAS proteins.
- These compounds demonstrated a dose-dependent antitumor effect in xenograft models, showcasing their therapeutic potential against solid tumors.
-
Neuroprotective Applications
- A study investigated the role of this compound in modulating neuroinflammation through sigma receptor pathways.
- Results indicated that treatment with the compound reduced markers of inflammation and improved neuronal survival in vitro.
Q & A
Q. What are the standard synthetic routes for Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between a diazaspiro precursor (e.g., 2,7-diazaspiro[3.5]nonane) and methyl chloroformate under basic conditions. Key parameters include:
- Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .
- Bases: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the amine and facilitate nucleophilic attack .
- Temperature: Room temperature to mild heating (25–50°C) to balance reaction rate and side-product formation .
Example Protocol:
Dissolve 2,7-diazaspiro[3.5]nonane in DMF.
Add methyl chloroformate dropwise under nitrogen.
Stir at 40°C for 12 hours.
Quench with HCl to precipitate the hydrochloride salt.
Optimization Tips:
- Use anhydrous solvents to prevent hydrolysis.
- Monitor pH to avoid over-acidification during salt formation .
Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Resolves spirocyclic geometry and confirms substitution patterns. For example, distinct signals for methyl carboxylate (δ ~3.7 ppm) and spirocyclic protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 229.12) and fragmentation patterns .
- HPLC:
- Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% typical for research-grade material) .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Scaffold for Drug Design: The spirocyclic structure provides conformational rigidity, enhancing target selectivity. Applications include:
- Neurological Targets: Modulating sigma receptors (σ₁/σ₂) for neuropathic pain or psychiatric disorders .
- Enzyme Inhibition: Potentiating interactions with proteases or kinases via nitrogen lone-pair coordination .
- Tool Compound: Used to study spirocyclic pharmacophores in structure-activity relationship (SAR) campaigns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Dose-Response Validation: Replicate assays using standardized protocols (e.g., fixed incubation times, cell lines) to minimize variability .
- Target Profiling: Use competitive binding assays (e.g., radioligand displacement) to confirm affinity for σ receptors vs. off-targets .
- Meta-Analysis: Compare datasets using tools like pIC₅₀ heatmaps to identify outlier results influenced by assay conditions .
Q. What computational strategies model the spirocyclic structure’s interactions with biological targets?
Methodological Answer:
- Molecular Docking:
- Software: AutoDock Vina or Schrödinger Glide.
- Input: X-ray/NMR-derived structures of targets (e.g., σ₁ receptor PDB: 5HK1).
- Key Interactions: Hydrogen bonds between carboxylate and Arg/Lys residues; hydrophobic packing of the spirocycle .
- Molecular Dynamics (MD):
- Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess conformational stability .
Q. How can reaction mechanisms in nucleophilic substitutions involving this compound be analyzed?
Methodological Answer:
- Kinetic Studies:
- Monitor reaction progress via in-situ IR or LC-MS to track intermediate formation .
- Fit data to rate equations (e.g., pseudo-first-order kinetics) to determine activation energy.
- Isotopic Labeling:
- Use ¹⁸O-labeled methyl chloroformate to trace carboxylate incorporation via MS .
Q. What methodologies minimize side products during large-scale synthesis?
Methodological Answer:
- Process Optimization:
- Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps .
- Design of Experiments (DoE): Vary temperature, solvent ratio, and stoichiometry to identify robust conditions .
- Side-Product Analysis:
Q. How can complex NMR spectra from spirocyclic geometry be interpreted?
Methodological Answer:
- 2D NMR Techniques:
- HSQC/HMBC: Assign quaternary carbons and confirm spiro connectivity via long-range couplings .
- NOESY: Identify through-space interactions between axial/equatorial protons .
- Dynamic NMR:
- Variable-temperature NMR to study ring-flipping dynamics (e.g., coalescence temperatures for diastereotopic protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
